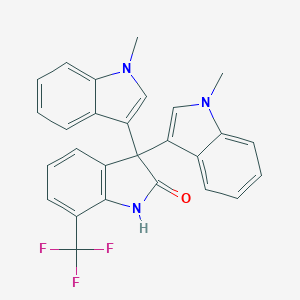![molecular formula C27H21Br2NO5 B307465 2-{2,3-DIBROMO-4-[(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)METHYL]-6-ETHOXYPHENOXY}-N~1~-(2-METHYLPHENYL)ACETAMIDE](/img/structure/B307465.png)
2-{2,3-DIBROMO-4-[(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)METHYL]-6-ETHOXYPHENOXY}-N~1~-(2-METHYLPHENYL)ACETAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2,3-Dibromo-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-6-ethoxyphenoxy}-N~1~-(2-methylphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes bromine atoms, an indene moiety, and an ethoxyphenoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-{2,3-dibromo-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-6-ethoxyphenoxy}-N~1~-(2-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the indene derivative. The key steps include:
Condensation: The reaction of the brominated indene with an ethoxyphenol derivative.
Acetylation: The final step involves the acetylation of the resulting compound with 2-methylphenyl acetamide.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time to achieve efficient bromination, condensation, and acetylation.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromine and ethoxyphenoxy groups.
Reduction: Reduction reactions may target the carbonyl groups in the indene moiety.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or alkanes can be formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-{2,3-dibromo-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-6-ethoxyphenoxy}-N~1~-(2-methylphenyl)acetamide has several research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. The bromine atoms and the indene moiety play crucial roles in its reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
- 5,5-Dibromo-2,2-dimethyl-4,6-dioxo-1,3-dioxane
- Dibromomalonic Acid Cyclic Isopropylidine Ester
- 4,5-Dibromo-1H-1,2,3-triazole
Comparison: Compared to similar compounds, 2-{2,3-dibromo-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-6-ethoxyphenoxy}-N~1~-(2-methylphenyl)acetamide is unique due to its combination of bromine atoms, indene moiety, and ethoxyphenoxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C27H21Br2NO5 |
|---|---|
分子量 |
599.3 g/mol |
IUPAC名 |
2-[2,3-dibromo-4-[(1,3-dioxoinden-2-ylidene)methyl]-6-ethoxyphenoxy]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C27H21Br2NO5/c1-3-34-21-13-16(12-19-25(32)17-9-5-6-10-18(17)26(19)33)23(28)24(29)27(21)35-14-22(31)30-20-11-7-4-8-15(20)2/h4-13H,3,14H2,1-2H3,(H,30,31) |
InChIキー |
QJTHRTQUTXKCRP-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=C(C(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)Br)Br)OCC(=O)NC4=CC=CC=C4C |
正規SMILES |
CCOC1=C(C(=C(C(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)Br)Br)OCC(=O)NC4=CC=CC=C4C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2-{8-[(4-Chlorobenzyl)oxy]-2-quinolinyl}vinyl)-2-iodo-6-methoxyphenyl acetate](/img/structure/B307382.png)
![1-[10-bromo-6-(3,5-dibromo-2-methoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307383.png)
![2-{2-[4-(Benzyloxy)-3-chloro-5-methoxyphenyl]vinyl}-8-[(4-chlorobenzyl)oxy]quinoline](/img/structure/B307384.png)
![2-[2-(2-Bromo-5-ethoxyphenyl)vinyl]-8-[(4-chlorobenzyl)oxy]quinoline](/img/structure/B307388.png)
![4-[7-acetyl-10-bromo-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2,6-ditert-butylphenol](/img/structure/B307389.png)
![7-Acetyl-10-bromo-6-(3,4-dimethoxyphenyl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307390.png)
![3-(Allylsulfanyl)-6-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307392.png)

![7-Acetyl-6-[3-(allyloxy)phenyl]-3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307396.png)
![Allyl 3-[3-(allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ether](/img/structure/B307398.png)
![2-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4,6-dichlorophenyl methyl ether](/img/structure/B307399.png)
![8-[(4-Chlorobenzyl)oxy]-2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]quinoline](/img/structure/B307402.png)
![4-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-chlorophenyl methyl ether](/img/structure/B307403.png)
![3-(Allylsulfanyl)-6-(3-bromo-5-chloro-2-methoxyphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307404.png)
